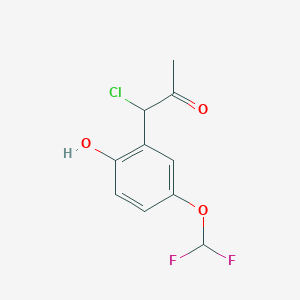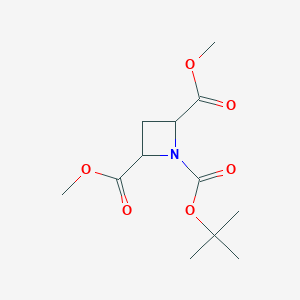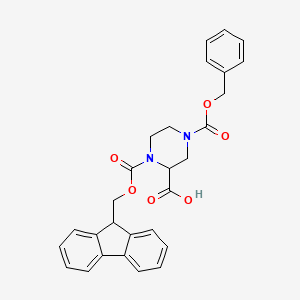
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is an organic compound with significant interest in various fields of chemistry and industry. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or iodine, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the mercapto group can produce a disulfide compound.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein modifications.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The mercapto group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-hydroxyphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-aminophenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and functionality. This combination allows for versatile applications in synthetic chemistry and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |
Clave InChI |
CIWUCNMFBXBCIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1S)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)













